![molecular formula C12H14N2O3 B14666668 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol CAS No. 42015-35-0](/img/structure/B14666668.png)
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a hydroxymethyl group and a propane-1,2-diol moiety, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps to introduce the hydroxymethyl and propane-1,2-diol groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Applications De Recherche Scientifique
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, potentially inhibiting their function. The hydroxymethyl and propane-1,2-diol groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.
Quinazoline: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is unique due to the presence of both hydroxymethyl and propane-1,2-diol groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42015-35-0 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-[3-(hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-6-8(17)5-11-12(7-16)14-10-4-2-1-3-9(10)13-11/h1-4,8,15-17H,5-7H2 |
Clé InChI |
CZURFOKIGDYUPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


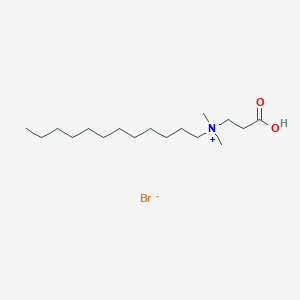

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
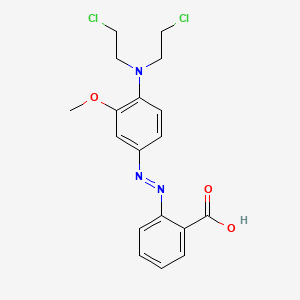

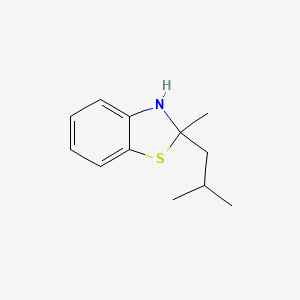
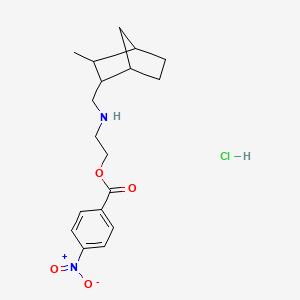
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
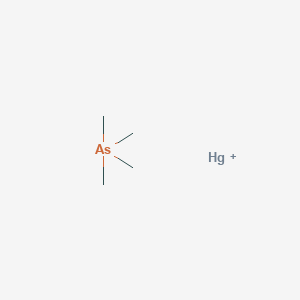
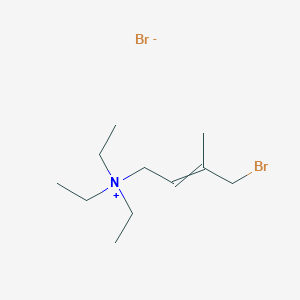
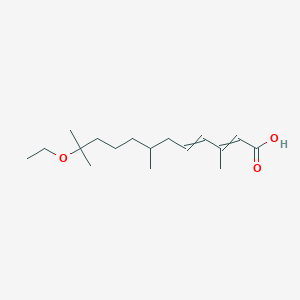

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
